N-Phenyl-1,3,4-oxadiazol-2-amine
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Overview
Description
N-Phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-Phenyl-1,3,4-oxadiazol-2-amine involves heating a precursor compound in ethanol in the presence of sodium hydroxide and iodine in potassium iodide . Another approach includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin.
Reduction: Reduction reactions often involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like acid chlorides or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Sodium hydroxide
- Iodine in potassium iodide
- Phosphorus oxychloride
- Acid chlorides
- Ammonium thiocyanate
Major Products
The major products formed from these reactions include various substituted oxadiazoles, thiazolidinones, and coupled heterocyclic derivatives .
Scientific Research Applications
N-Phenyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Phenyl-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase, histone deacetylase, and topoisomerase II, thereby preventing cell proliferation . It also targets pathways such as the NF-kB signaling pathway and tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine
- N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline
- 5-(2-Methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine
Uniqueness
N-Phenyl-1,3,4-oxadiazol-2-amine is unique due to its broad spectrum of biological activities and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
1750-80-7 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
N-phenyl-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C8H7N3O/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) |
InChI Key |
OTIGSQDCBPRVEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=CO2 |
Origin of Product |
United States |
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